(Z)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Overview
Description
(Z)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is an organic compound that features a brominated aromatic ring and a nitro-substituted aromatic ring connected by a propenamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide typically involves the following steps:
Bromination: The starting material, 2-methoxyphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-2-methoxyphenol.
Nitration: Another starting material, 2-methoxyaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-methoxy-4-nitroaniline.
Coupling Reaction: The brominated and nitrated intermediates are then coupled using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to form the desired propenamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The bromine atom can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) in methanol or sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 5-bromo-2-methoxybenzoic acid, 2-methoxy-4-nitrobenzoic acid.
Reduction: 2-methoxy-4-nitroaniline to 2-methoxy-4-aminophenyl.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential ligand in catalytic reactions due to its functional groups.
Biology
Medicinal Chemistry: Investigated for potential pharmacological activities such as anti-inflammatory or anticancer properties.
Medicine
Drug Development: Potential lead compound for the development of new therapeutic agents.
Industry
Materials Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (Z)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The presence of functional groups like the nitro and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(5-chloro-2-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide: Similar structure with a chlorine atom instead of bromine.
(Z)-3-(5-bromo-2-hydroxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
- The presence of both bromine and nitro groups in (Z)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide may confer unique reactivity and biological activity compared to its analogs.
- The specific arrangement of functional groups can influence its chemical behavior and potential applications.
Properties
IUPAC Name |
(Z)-3-(5-bromo-2-methoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O5/c1-24-15-7-4-12(18)9-11(15)3-8-17(21)19-14-6-5-13(20(22)23)10-16(14)25-2/h3-10H,1-2H3,(H,19,21)/b8-3- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYANLJIPZVBTOY-BAQGIRSFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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